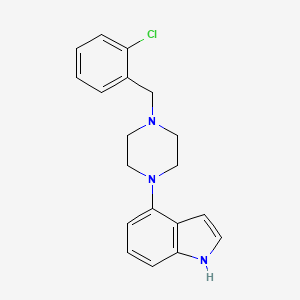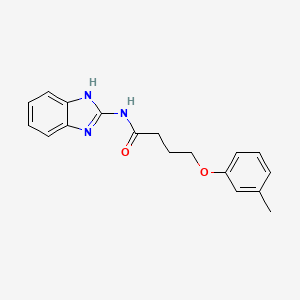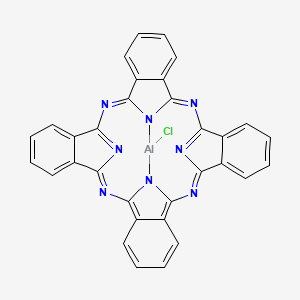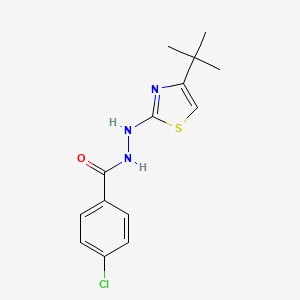
5-HT7 agonist 1
Overview
Description
5-HT7 agonist 1 is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
The primary target of the compound 5-HT7 agonist 1, also known as 4-[4-[(2-chlorophenyl)methyl]-1-piperazinyl]-1H-indole or 4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1H-indole, is the 5-HT7 receptor . This receptor is one of the most recently described members of the serotonin (5-hydroxytryptamine or 5-HT) receptor family . It is heterogeneously expressed and plays a crucial role in regulating a wide range of physiological and pathological functions .
Mode of Action
The 5-HT7 receptor is coupled to the stimulatory Gs-protein, and receptor stimulation results in the activation of adenylyl cyclase (AC), leading to a rise in cAMP concentration . In addition, this receptor is coupled to the G12-protein to activate small GTPases of the Rho family . When the this compound interacts with its target, it activates these signaling pathways, leading to various cellular responses .
Biochemical Pathways
The activation of the 5-HT7 receptor by the agonist influences several biochemical pathways. The increase in cAMP concentration, resulting from the activation of adenylyl cyclase, can affect various downstream processes . Additionally, the activation of small GTPases of the Rho family can lead to changes in the actin cytoskeleton, influencing cell shape and motility .
Result of Action
The activation of the 5-HT7 receptor by the agonist has been associated with a number of physiological and pathological responses. These include serotonin-induced phase shifting of the circadian rhythm, control of memory, as well as locomotor and exploratory activity . A large body of evidence indicates the involvement of the 5-HT7 receptor in anxiety and depression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-HT7 agonist 1 typically involves the reaction of 2-chlorobenzyl chloride with 1-piperazine in the presence of a base to form the intermediate 4-[(2-chlorophenyl)methyl]-1-piperazine. This intermediate is then reacted with indole under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-HT7 agonist 1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-HT7 agonist 1 has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-chlorophenyl)methyl]-1-piperazine
- 2-chlorobenzyl chloride
- Indole derivatives
Uniqueness
5-HT7 agonist 1 is unique due to its specific structure, which combines the indole nucleus with a piperazine ring and a chlorophenyl group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3/c20-17-5-2-1-4-15(17)14-22-10-12-23(13-11-22)19-7-3-6-18-16(19)8-9-21-18/h1-9,21H,10-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHUKLQDWXAECD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C3=CC=CC4=C3C=CN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201324542 | |
| Record name | 4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727402 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
334974-31-1 | |
| Record name | 4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-oxo-2-(2-phenylethylamino)ethyl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B1222484.png)
![1-[4-(4-hydroxyphenyl)-1-piperazinyl]-3-(1H-indol-3-yl)-1-propanone](/img/structure/B1222486.png)

![2-[[3-[(4-fluorophenyl)methyl]-4-oxo-2-quinazolinyl]thio]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B1222490.png)
![2-[4-[(1-Phenyl-5-tetrazolyl)oxy]phenyl]-1,3,4-oxadiazole](/img/structure/B1222492.png)

![2,3-dichloro-N'-[4-(trifluoromethyl)-2-pyrimidinyl]benzenesulfonohydrazide](/img/structure/B1222494.png)

![12-Chloro-4-ethyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene](/img/structure/B1222496.png)
![[4-(2-Methoxyphenyl)-1-piperazinyl]-[4-[(phenylthio)methyl]phenyl]methanone](/img/structure/B1222497.png)
![(E)-3-(4-methoxyphenyl)-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]prop-2-enamide](/img/structure/B1222503.png)
![4-[2,2-bis(1-phenyl-5-tetrazolyl)ethenyl]-N,N-dimethylaniline](/img/structure/B1222505.png)
![1-(2-Furanylmethyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B1222506.png)
![4-[1-(4-fluorophenyl)ethyl]-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B1222507.png)
